3-Bromo-5-methoxy-1h-indole
Overview
Description
3-Bromo-5-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are widely used in medicinal chemistry . The compound this compound has a molecular formula of C9H8BrNO and is characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 5-position of the indole ring .
Mechanism of Action
Target of Action
3-Bromo-5-methoxy-1h-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole nucleus is a common feature in many important synthetic drug molecules and has been found to be a valuable pharmacophore for the development of new useful derivatives .
Mode of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been found to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The physicochemical properties of indole derivatives can influence their pharmacokinetic behavior .
Result of Action
Indole derivatives have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The action of this compound may be influenced by various environmental factors. For example, the physical and chemical properties of the compound, such as its stability, may be affected by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
3-Bromo-5-methoxy-1h-indole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been reported to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, this compound may interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and affecting downstream signaling events .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins and changes in cell signaling . This compound may also affect gene expression by interacting with transcription factors or epigenetic regulators, resulting in changes in the expression of specific genes . Furthermore, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes and altering the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. This compound can bind to specific enzymes and proteins, inhibiting or activating their activity. For instance, it has been reported to inhibit cyclooxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound may interact with transcription factors, modulating their binding to DNA and influencing gene expression . These interactions at the molecular level contribute to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to the formation of degradation products with different biological activities . Additionally, long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity or neurotoxicity . Threshold effects have been observed, where the biological activity of this compound changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolic transformations can affect the compound’s biological activity and its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms or passive diffusion . Once inside the cells, it may interact with intracellular binding proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it interacts with transcription factors and influences gene expression . Alternatively, it may be directed to the mitochondria, affecting mitochondrial function and cellular metabolism .
Preparation Methods
The synthesis of 3-Bromo-5-methoxy-1H-indole can be achieved through various synthetic routes. One common method involves the bromination of 5-methoxyindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction conditions typically involve maintaining the reaction mixture at a low temperature to control the bromination process and avoid over-bromination.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
3-Bromo-5-methoxy-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding indole derivatives.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-5-methoxy-1H-indole has several scientific research applications:
Comparison with Similar Compounds
3-Bromo-5-methoxy-1H-indole can be compared with other similar indole derivatives, such as:
5-Bromo-3-methyl-1H-indole: This compound has a bromine atom at the 5-position and a methyl group at the 3-position, differing from this compound in the position of the substituents.
3-Bromo-1H-indole: This compound lacks the methoxy group present in this compound, making it less complex.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-bromo-5-methoxy-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHRVHGTNVEUCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652077 | |
Record name | 3-Bromo-5-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85092-83-7 | |
Record name | 3-Bromo-5-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-methoxy-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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